Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 1,3-dimethyl-4-(propylamino)pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-5-7-15-12-10(14(19)20-6-2)8-16-13-11(12)9(3)17-18(13)4/h8H,5-7H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNFMCSHSSBYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C(=NN(C2=NC=C1C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems for Cyclization
Copper and nickel catalysts significantly enhance regioselectivity. For example, Cu(PPh₃)₂I facilitates the formation of pyridyl pyrazolidone intermediates at 20–50°C, critical for subsequent functionalization. Nickel complexes, such as Ni(L1)Cl₂, improve reaction rates in alkylation steps but require careful temperature control to avoid byproducts.
Regioselective Optimization and Mechanistic Insights
Regioselectivity challenges arise during cyclization and substitution. Key strategies include:
Solvent and Temperature Effects
-
DMF vs. Solvent-Free : DMF enhances solubility of intermediates, favoring cyclization (85% yield), while solvent-free conditions reduce purification steps but lower yields to 55–70%.
-
Temperature Control : Reactions at 60°C minimize side products, whereas higher temperatures (>80°C) promote decomposition.
Catalytic Influence
| Catalyst | Reaction Step | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Cu(PPh₃)₂I | Cyclization | 85 | >95 |
| Ni(L1)Cl₂ | Alkylation | 78 | 90 |
| Triethylamine | Amination | 71 | 85 |
Copper catalysts outperform nickel in cyclization due to superior π-backbonding with pyridine nitrogen, stabilizing transition states.
Multi-Step Synthesis and Scalability
A representative scalable pathway involves:
-
Core Formation : 2-Chloro-3-pyridinecarboxaldehyde → pyrazolo[3,4-b]pyridine (85% yield).
-
Methylation : Dimethylation using methyl iodide/NaH (78% yield).
-
Esterification : Ethyl chloroformate in dichloromethane (89% yield).
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Basic Information
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The presence of the ethyl ester and propylamino groups enhances its solubility and biological activity.
Medicinal Chemistry
Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. The compound's structure suggests it may interact with various biological targets, leading to therapeutic effects.
Case Study: Anti-inflammatory Activity
A study examined the compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Results indicated that the compound exhibited significant inhibition of COX-2, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Neuropharmacology
Research has also focused on the neuroprotective properties of this compound. Its structural similarity to known neuroprotective agents has prompted investigations into its effects on neuronal survival in models of neurodegeneration.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that the compound could reduce oxidative stress in neuronal cell lines, promoting cell survival under conditions mimicking neurodegenerative diseases . This positions it as a candidate for further development in treating conditions like Alzheimer's disease.
Anticancer Research
The compound's potential anticancer properties have been explored due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.
Case Study: Cytotoxicity Against Cancer Cell Lines
A series of assays were conducted on various cancer cell lines, including breast and prostate cancer cells. The results showed that this compound induced apoptosis and inhibited cell growth at micromolar concentrations .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby altering their activity.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[3,4-b]pyridine Derivatives
Structural Variations and Substituent Effects
Key analogs and their structural differences are summarized below:
Key Observations:
Bulky substituents (e.g., phenyl) may improve binding affinity in biological targets but reduce metabolic stability.
Position 4 Functionalization: The propylamino group in the target compound offers hydrogen-bonding capability, contrasting with electron-withdrawing groups (e.g., chloro in Compound 28 ) or sulfur-containing groups (e.g., methylsulfanyl in NUDWOB ). Morpholino substituents (Compound 36 ) introduce polarity, influencing pharmacokinetics.
Position 5 Ester Variations :
- The ethyl ester is conserved across most analogs, suggesting its role as a metabolically labile group for prodrug strategies.
Physicochemical and Crystallographic Properties
- Crystal Packing: The propylamino group in structurally related compounds adopts a contorted conformation, enabling intermolecular N–H⋯O hydrogen bonds and π-π stacking (e.g., ). This may enhance crystalline stability. Bulky substituents (e.g., 4-chlorophenyl in NUDWOB ) increase molecular planarity, favoring π-π interactions.
- Lipophilicity: The target compound’s logP is likely lower than analogs with aromatic substituents (e.g., phenyl in Compound 5 ) but higher than morpholino-containing derivatives (Compound 36 ).
Biological Activity
Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a pyrazolo[3,4-b]pyridine core with substitutions that influence its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as anticancer agents. For example, a related compound demonstrated an IC50 value of 56 nM against TRKA (Tropomyosin receptor kinase A), indicating significant inhibitory activity on cancer cell proliferation . this compound is hypothesized to exhibit similar properties due to structural similarities.
Antitubercular Activity
Research has indicated that pyrazolo[3,4-b]pyridine compounds can serve as promising candidates against Mycobacterium tuberculosis. In vitro assays showed that certain derivatives exhibited potent antitubercular activity, suggesting that this compound may also possess this capability .
The mechanisms through which pyrazolo[3,4-b]pyridines exert their biological effects often involve the inhibition of key enzymes and receptors. For instance:
- Kinase Inhibition : Many compounds in this class act as inhibitors of cyclin-dependent kinases and other protein kinases, which are crucial for cell cycle regulation and proliferation .
- Inflammatory Pathway Modulation : Some derivatives have been shown to inhibit phosphodiesterase-4 (PDE4), which plays a role in inflammatory responses .
Study on TRK Inhibition
A study synthesized various pyrazolo[3,4-b]pyridine derivatives and evaluated their biological activity against TRK receptors. Among the compounds tested, one exhibited an IC50 value of 0.304 μM against the Km-12 cell line, demonstrating selectivity towards specific cancer cell lines .
Antimycobacterial Activity Analysis
In another investigation focusing on antitubercular properties, a series of pyrazolo[3,4-b]pyridines were synthesized and screened for their effectiveness against Mycobacterium tuberculosis. The results indicated that modifications at specific positions on the pyrazole ring significantly enhanced their activity .
Data Table: Summary of Biological Activities
| Activity Type | Compound | IC50 Value | Target |
|---|---|---|---|
| Anticancer | This compound | ~56 nM | TRKA |
| Antitubercular | Various Pyrazolo[3,4-b]pyridines | Varies | Mycobacterium tuberculosis |
| Kinase Inhibition | Related Pyrazolo Compounds | Varies | Cyclin-dependent kinases |
| PDE Inhibition | Pyrazolo[3,4-b]pyridines | Not specified | Phosphodiesterase-4 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions of substituted pyrazolo[3,4-b]pyridine precursors. For example, POCl₃-mediated chlorination of ester intermediates (e.g., ethyl 4-chloro derivatives) followed by nucleophilic substitution with propylamine is a key step . Optimization includes controlling reaction temperature (e.g., reflux at 120°C for POCl₃ reactions) and purification via flash column chromatography to isolate intermediates . Hydrolysis of ester groups under basic conditions (e.g., NaOH/EtOH) may also be employed to generate carboxylic acid derivatives for further functionalization .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming substituent positions and purity. For example, δ 1.21–1.48 ppm (m, 3H) in ¹H NMR corresponds to propylamine protons, while ester carbonyls appear at ~169 ppm in ¹³C NMR .
- Mass Spectrometry (LCMS/HRMS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 390.1271 [M+H]⁺ for hydrolyzed derivatives) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen-bonding networks .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodological Answer : Antiparasitic or antiviral activity is screened against Leishmania amazonensis promastigotes or HSV-1 using cell-based assays (e.g., IC₅₀ determination via MTT assays). For example, derivatives with diethylaminomethyl substituents show IC₅₀ values as low as 0.12 µM . Cytotoxicity is assessed in Vero cells to ensure selectivity .
Advanced Research Questions
Q. How can synthetic yields be improved for derivatives with bulky substituents?
- Methodological Answer : Steric hindrance from bulky groups (e.g., aryl or morpholino) requires optimized coupling conditions. Microwave-assisted Suzuki-Miyaura cross-coupling (140°C, 2 h) with PdCl₂(dppf)·CH₂Cl₂ catalyst enhances reaction efficiency. Purification via preparative TLC (hexane/EtOAc gradients) resolves closely eluting products . Computational modeling (e.g., AM1 semi-empirical methods) predicts steric clashes to guide substituent selection .
Q. How do structural contradictions in crystallographic data arise, and how are they resolved?
- Methodological Answer : Discrepancies between NMR and X-ray data often stem from dynamic disorder or solvent effects. SHELXL refinement tools (e.g., PART and SUMP commands) model disorder by splitting atomic positions. R-factor convergence (<5%) and validation via CheckCIF ensure reliability . For example, anisotropic displacement parameters in SHELX account for thermal motion in ester groups .
Q. What computational strategies predict biological activity and guide SAR studies?
- Methodological Answer :
- QSAR Modeling : Hydrophobic (log P) and steric (Sterimol L/B₂) parameters correlate with antileishmanial activity. Hansch-Fujita fragment constants predict log P for derivatives .
- Docking Studies : Pyrazolo[3,4-b]pyridines are superimposed onto known pharmacophores (e.g., amodiaquine) using PyMOL or AutoDock to identify binding poses in target proteins (e.g., CHK1 kinases) .
Q. How are catalytic methods applied to synthesize complex pyrazolo[3,4-b]pyridine scaffolds?
- Methodological Answer : Acidic catalysts (e.g., AC-SO₃H) enable cascade reactions under mild conditions. For example, 6-amino-3-methyl-1,4-diphenyl derivatives are synthesized via multicomponent reactions (phenylhydrazine, aldehydes, malononitrile) followed by cyclization with aniline . Catalytic efficiency is monitored via TLC and SEM analysis of catalyst morphology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
